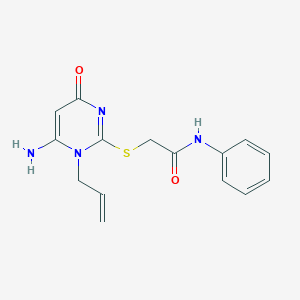
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium, also known as DMAP, is a widely used chemical compound in scientific research. It is a highly reactive catalyst that is used in a variety of chemical reactions. DMAP is a pyridine derivative that is commonly used in organic synthesis due to its ability to catalyze a wide range of reactions.
Mécanisme D'action
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium acts as a nucleophilic catalyst, meaning that it donates a pair of electrons to the reaction. This allows the reaction to proceed more quickly and with greater efficiency. This compound is particularly effective in reactions that involve the formation of an intermediate that is prone to attack by a nucleophile.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a highly reactive chemical that is used exclusively in laboratory settings.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium has several advantages as a catalyst. It is highly reactive and can catalyze a wide range of reactions. It is also relatively inexpensive and easy to obtain. However, this compound has some limitations as well. It is a toxic substance and must be handled with care. It can also be difficult to remove from reaction mixtures, which can lead to contamination of the final product.
Orientations Futures
There are several potential future directions for research on 4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium. One area of interest is the development of new catalysts that are more efficient and less toxic than this compound. Another area of interest is the use of this compound in the synthesis of new pharmaceuticals and other industrial chemicals. Finally, there is potential for research on the mechanism of action of this compound, which could lead to a better understanding of how it catalyzes reactions and how it can be used more effectively in the future.
In conclusion, this compound is a highly reactive catalyst that is widely used in scientific research. It is used in the synthesis of a wide range of organic compounds, including pharmaceuticals and industrial chemicals. While it has several advantages as a catalyst, it also has some limitations and must be handled with care. There is potential for future research on this compound, including the development of new catalysts and the study of its mechanism of action.
Méthodes De Synthèse
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium can be synthesized by reacting 4-dimethylaminopyridine with 2-chloromethylpyridine. The reaction is carried out in the presence of a base such as sodium carbonate. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium is widely used in scientific research as a catalyst for a variety of chemical reactions. It is commonly used in the synthesis of esters, amides, and other organic compounds. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Propriétés
Formule moléculaire |
C13H16N3+ |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(pyridin-2-ylmethyl)pyridin-1-ium-4-amine |
InChI |
InChI=1S/C13H16N3/c1-15(2)13-6-9-16(10-7-13)11-12-5-3-4-8-14-12/h3-10H,11H2,1-2H3/q+1 |
Clé InChI |
NSPWNBSCUXJDOV-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=N2 |
SMILES canonique |
CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)


![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)




![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)

![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)

![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)
